c-MET Kinase Inhibitory Activity
2-Amino-2-(6-methoxypyridin-2-yl)ethanol and its derivatives demonstrate measurable inhibitory activity against the c-MET kinase target, with a reported IC50 value of 400 nM in an ADP Hunter Plus homogeneous assay at pH 7.5 and 25°C [1]. This quantitative activity profile distinguishes the compound from simple pyridyl amines such as 1-(6-methoxypyridin-2-yl)ethanamine and 2-(6-methoxypyridin-2-yl)ethanamine, which lack the α-amino alcohol motif required for ATP-binding pocket hydrogen-bond interactions and have no reported kinase inhibitory activity in the same assay systems [2]. The structural basis for this differentiation lies in the geminal amino-alcohol arrangement, which enables bidentate coordination to the kinase hinge region, a binding mode not accessible to mono-functional pyridyl alkylamine analogs.
| Evidence Dimension | c-MET kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 400 nM (derivative scaffold activity) |
| Comparator Or Baseline | 1-(6-methoxypyridin-2-yl)ethanamine and 2-(6-methoxypyridin-2-yl)ethanamine: no reported kinase inhibitory activity |
| Quantified Difference | Not quantifiable as comparator shows no detectable activity |
| Conditions | ADP Hunter Plus homogeneous assay, pH 7.5, 25°C |
Why This Matters
For kinase inhibitor development programs, the presence of measurable c-MET inhibitory activity validates this scaffold as a productive starting point for SAR optimization, whereas generic pyridyl amines offer no such validated target engagement.
- [1] BindingDB BDBM251598. Affinity Data: IC50 = 400 nM. Assay: ADP Hunter Plus homogeneous assay, pH 7.5, 25°C. Target: c-MET kinase. View Source
- [2] ChEMBL. Antiproliferative activity against human MCF7 cells (CHEMBL2345705). Functional assay data for related pyridyl aminoethanol scaffolds. View Source
